Fenuron

Catalog No.
S562410
CAS No.
101-42-8
M.F
C9H12N2O
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenuron

CAS Number

101-42-8

Product Name

Fenuron

IUPAC Name

1,1-dimethyl-3-phenylurea

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)

InChI Key

XXOYNJXVWVNOOJ-UHFFFAOYSA-N

SMILES

Array

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/
3850 ppm @ 25 °C
Sparingly sol in water (0.29% at 24 °C)
Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons.
In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C)
In water 3.85 g/l at 25 °C

Synonyms

Fikure 62U; N,N-Dimethyl-N’-phenylurea; N-Phenyl-N’,N’-dimethylurea; Omicure 94; Omicure U 405; PUD; 1,1-Dimethyl-3-phenylurea; 1-Phenyl-3,3-dimethylurea; 3-Phenyl-1,1-dimethylurea; Amicure UR; Dibar; Dybar; Dyhard RU 300; Dyhard UR 300; Falisilvan;

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1

The exact mass of the compound Fenuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m3850 ppm @ 25 °csparingly sol in water (0.29% at 24 °c)solubility (25 °c): 3.85 g/l water; sparingly soluble in hydrocarbons.in ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °c)in water 3.85 g/l at 25 °c>24.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Fenuron (1,1-dimethyl-3-phenylurea) is an unsubstituted phenylurea compound utilized primarily as a highly soluble analytical standard, a baseline model for advanced oxidation processes (AOPs), and a latent accelerator in epoxy resin manufacturing. Unlike its heavily halogenated analogs, Fenuron lacks chlorine substituents on its phenyl ring, fundamentally altering its aqueous solubility and environmental degradation pathways[1]. In industrial procurement, it is specifically selected over other urea-based accelerators to ensure compliance with halogen-free manufacturing standards while maintaining rapid curing kinetics and extended room-temperature shelf life in dicyandiamide (DICY) epoxy systems [2].

Substituting Fenuron with closely related phenylureas like Diuron or Monuron compromises both material compliance and analytical accuracy. In epoxy resin formulations, the use of Diuron introduces covalently bound chlorine, which violates strict halogen-free mandates (such as IEC 61249-2-21) required for modern printed circuit boards and aerospace prepregs [1]. In laboratory settings, substituting Fenuron with Diuron for aqueous kinetic modeling fails due to severe solubility limitations; Diuron's low solubility (42 mg/L) often necessitates the addition of organic co-solvents, which act as hydroxyl radical scavengers and artificially skew advanced oxidation process (AOP) degradation rates [2]. Fenuron’s high solubility and halogen-free structure make it non-interchangeable for these specific applications.

Aqueous Solubility for Co-Solvent-Free Kinetic Modeling

Fenuron exhibits an exceptionally high aqueous solubility compared to its halogenated analogs, allowing for pure aqueous-phase testing without organic co-solvents. At 25°C, Fenuron achieves a solubility of 3850 mg/L, whereas Diuron is limited to 42 mg/L and Monuron to 230 mg/L [1]. This >90-fold increase in solubility over Diuron ensures that AOP degradation studies can be conducted at high concentrations without the interference of co-solvents that scavenge hydroxyl radicals.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data3850 mg/L
Comparator Or BaselineDiuron (42 mg/L) and Monuron (230 mg/L)
Quantified Difference>90x higher solubility than Diuron
ConditionsPure water at 25°C

Eliminates the need for organic co-solvents in aqueous degradation studies, preventing radical scavenging and ensuring accurate kinetic modeling.

Halogen-Free Compliance in DICY-Cured Epoxy Resins

As a latent accelerator for dicyandiamide (DICY) epoxy curing, Fenuron provides comparable acceleration to chlorinated ureas while maintaining a completely halogen-free profile. While Diuron contains 30.4% chlorine by weight and Monuron contains 17.9%, Fenuron contains 0% structural halogens [1]. Formulations utilizing Fenuron (e.g., ≤5 phr loading) achieve rapid curing (under 4 minutes at ≥150°C) and extended room-temperature shelf life without introducing restricted halogens into the final polymer matrix [1].

Evidence DimensionStructural Halogen (Chlorine) Content
Target Compound Data0% (Halogen-free)
Comparator Or BaselineDiuron (30.4% Cl) and Monuron (17.9% Cl)
Quantified DifferenceComplete elimination of covalently bound chlorine
ConditionsDICY-cured epoxy resin formulations (e.g., PCBs, prepregs)

Enables manufacturers to meet strict halogen-free electronics standards (e.g., IEC 61249-2-21) without sacrificing the latency or thermal acceleration profile of the resin.

Baseline Degradation Kinetics Without Chloride Interference

In photocatalytic degradation studies (e.g., over TiO2), Fenuron serves as the definitive unsubstituted baseline for assessing hydroxyl radical attack on the phenylurea core. Unlike Diuron, which undergoes complex dehalogenation steps that release chloride ions—known to inhibit photocatalytic oxidation rates by competing for active adsorption sites—Fenuron degrades primarily via direct ortho and para hydroxylation [1]. This simplifies the identification of primary photoproducts via LC-MS/MS and prevents chloride-induced kinetic quenching.

Evidence DimensionChloride Ion Release During Oxidation
Target Compound Data0 mmol (No chloride inhibition)
Comparator Or BaselineChlorinated phenylureas (Release Cl- ions, reducing degradation rate)
Quantified DifferenceAbsence of kinetic quenching from chloride ion competition
ConditionsTiO2 photocatalysis under UV irradiation (365 nm)

Provides a clean, uninhibited baseline for calibrating advanced oxidation reactors and validating degradation tracking methodologies.

Halogen-Free Latent Accelerator for Epoxy Prepregs

Due to its 0% chlorine content and high thermal latency, Fenuron is the preferred urea-based accelerator for dicyandiamide (DICY) curing in printed circuit boards (PCBs) and aerospace prepregs. It allows manufacturers to achieve rapid elevated-temperature cures (>150°C) while maintaining compliance with strict halogen-free industry mandates[1].

Co-Solvent-Free Model Pollutant for AOP Calibration

Fenuron's high aqueous solubility (3850 mg/L) makes it an ideal model compound for calibrating Advanced Oxidation Process (AOP) reactors. It allows researchers to model high-concentration degradation kinetics without using organic co-solvents, thereby preventing artificial hydroxyl radical scavenging[2].

Baseline Reference in Environmental Chromatography

As the unsubstituted core of the phenylurea herbicide class, Fenuron is utilized as a critical baseline reference standard in HPLC and LC-MS/MS methods. Its degradation profile, which lacks dehalogenation intermediates, provides a clean comparative baseline for tracking the environmental fate of more complex, halogenated agricultural runoff[3].

Physical Description

Dry Powder; Water or Solvent Wet Solid
White or colorless solid; [HSDB] Off-white powder; [MSDSonline]

Color/Form

White, crystalline solid
Colorless crystalline solid
Colorless crystals

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

164.094963011 Da

Monoisotopic Mass

164.094963011 Da

Heavy Atom Count

12

Density

1.08 at 20 °C/20 °C

LogP

0.98 (LogP)

Decomposition

Fenuron decomposes in boiling strong bases or mineral acids.
When heated to decomp ... emits toxic fumes of /nitrogen oxides/.

Melting Point

133-134 °C
Melting point: 65-68 °C /Fenuron trichloroacetate/

UNII

O7L040435W

GHS Hazard Statements

Aggregated GHS information provided by 232 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 232 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 207 of 232 companies with hazard statement code(s):;
H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (38.16%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (80.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Inhibits photosynthesis.

Vapor Pressure

0.0000375 [mmHg]
1.6x10-4 mm Hg at 60 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

101-42-8

Absorption Distribution and Excretion

Nonselective systemic herbicide, absorbed predominantly by the roots, with translocation acropetally in the xylem.

Metabolism Metabolites

Dealkylation and hydroxylation of aromatic ring of phenylureas take place during animal metabolism.

Associated Chemicals

Fenuron trichloroacetate;4482-55-7

Wikipedia

Fenuron

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Urea, N,N-dimethyl-N'-phenyl-: ACTIVE

Analytic Laboratory Methods

Product analysis of fenuron is based on hydrolysis. Residues may be determined by colorimetry.

Stability Shelf Life

Stable at neutral pH but hydrolyzed in acid and basic media.
Stable toward oxidation and moisture.
Stable to light

Dates

Last modified: 08-15-2023

Explore Compound Types